An In-depth Technical Guide to [(Methoxythioxomethyl)thio]acetic Acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to [(Methoxythioxomethyl)thio]acetic Acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
[(Methoxythioxomethyl)thio]acetic acid, a xanthate derivative, holds potential as a versatile building block in organic synthesis and drug discovery. Its unique chemical structure, featuring a dithiocarbonate functional group, suggests a range of possible biological activities, drawing parallels to the well-documented properties of related dithiocarbamates and xanthates. This technical guide provides a comprehensive overview of the known chemical and physical properties of [(Methoxythioxomethyl)thio]acetic acid, alongside a discussion of its potential applications based on the biological activities of structurally similar compounds. While experimental data on this specific molecule is limited, this document aims to equip researchers with the foundational knowledge necessary to explore its synthetic utility and biological relevance.
Chemical Structure and Identification
[(Methoxythioxomethyl)thio]acetic acid is an organic compound featuring a methoxy group, a thioxomethyl group, and a thioacetic acid moiety.
Systematic Name: 2-(((methoxycarbonothioyl)thio)acetyl)thio)acetic acid
Common Synonyms: Carboxymethyl methyl xanthate
Molecular Formula: C₄H₆O₃S₂
Molecular Weight: 166.22 g/mol [1]
CAS Registry Number: 16323-12-9[1]
Chemical Structure:
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Prediction |
| pKa | ~2-4 | Xanthic acids are known to be significantly more acidic than their corresponding carboxylic acids. For example, thioacetic acid has a pKa of around 3.4, which is about 15 times more acidic than acetic acid.[2] The electron-withdrawing effect of the dithiocarbonate group is expected to result in a low pKa for the carboxylic acid proton. |
| logP | 1.0 - 2.0 (Estimated) | The presence of both a polar carboxylic acid group and a nonpolar methoxy and dithiocarbonate moiety suggests a moderate lipophilicity. The exact value would need experimental determination. |
| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane), sparingly soluble in water. | The carboxylic acid group imparts some water solubility, but the overall nonpolar character of the molecule suggests better solubility in organic solvents. Xanthate salts are generally water-soluble, while xanthic acids are more soluble in organic solvents.[3] |
| Appearance | Likely a yellow oil or solid | Xanthate compounds are typically yellow due to the dithiocarbonate group.[3] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of [(Methoxythioxomethyl)thio]acetic acid is not published, a plausible synthetic route can be designed based on established methods for xanthate synthesis.
Proposed Synthetic Protocol: Reaction of Potassium Methylxanthate with Chloroacetic Acid
This method involves the nucleophilic substitution of the chloride in chloroacetic acid by the sulfur of potassium methylxanthate.
Materials:
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Potassium methylxanthate
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Chloroacetic acid
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Acetone (anhydrous)
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Diethyl ether
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Hydrochloric acid (1 M)
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Sodium sulfate (anhydrous)
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium methylxanthate (1.0 eq) in anhydrous acetone.
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In a separate beaker, dissolve chloroacetic acid (1.0 eq) in anhydrous acetone.
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Slowly add the chloroacetic acid solution to the potassium methylxanthate solution at room temperature with continuous stirring.
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Allow the reaction to proceed for 12-24 hours at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, filter the mixture to remove the precipitated potassium chloride.
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Evaporate the acetone from the filtrate under reduced pressure.
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Dissolve the resulting residue in diethyl ether and wash with deionized water to remove any remaining salts.
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Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 and extract with diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Evaporate the diethyl ether under reduced pressure to obtain the crude [(Methoxythioxomethyl)thio]acetic acid.
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The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and IR data can be predicted to aid in the characterization of the synthesized compound.
| Spectroscopy | Predicted Chemical Shifts/Bands |
| ¹H NMR | δ ~ 4.0 ppm (s, 3H, -OCH₃), δ ~ 3.8 ppm (s, 2H, -S-CH₂-), δ ~ 10-12 ppm (br s, 1H, -COOH) |
| ¹³C NMR | δ ~ 210-220 ppm (C=S), δ ~ 170-175 ppm (C=O), δ ~ 60-65 ppm (-OCH₃), δ ~ 35-40 ppm (-S-CH₂-) |
| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1200-1250 (C-O stretch), ~1050-1100 (C=S stretch) |
Potential Biological Activity and Applications in Drug Development
Direct biological studies on [(Methoxythioxomethyl)thio]acetic acid are lacking. However, the dithiocarbonate moiety is a key structural feature in a class of compounds known as dithiocarbamates, which exhibit a wide range of biological activities. Furthermore, the methyl ester of the title compound is known to be an intermediate in the synthesis of agrochemicals and pharmaceuticals.[4]
Enzyme Inhibition
Dithiocarbamates are well-documented inhibitors of various enzymes, primarily through their ability to chelate metal ions in the enzyme's active site or by reacting with cysteine residues.
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Cholinesterase Inhibition: Synthetic dithiocarbamates have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission.[5] This suggests that [(Methoxythioxomethyl)thio]acetic acid could be investigated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease.
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Carbonic Anhydrase Inhibition: Dithiocarbamates have been identified as strong inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in various physiological processes.[6][7] Inhibition of specific CA isoforms has therapeutic applications in glaucoma and cancer. The ability of the dithiocarbonate group to coordinate with the zinc ion in the active site is a key aspect of their inhibitory mechanism.[7]
Anticancer and Antimicrobial Activity
The structural similarity to dithiocarbamates also suggests potential anticancer and antimicrobial properties.
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Anticancer: Novel coumarin-dithiocarbamate derivatives have been synthesized and evaluated as anti-colorectal cancer agents.[8] Some dithiocarbamates are believed to exert their anticancer effects by inhibiting histone deacetylases or targeting other pathways involved in cancer cell proliferation.
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Antimicrobial: Various dithiocarbamate derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[9]
Experimental Workflows and Signaling Pathways
Given the nascent stage of research on [(Methoxythioxomethyl)thio]acetic acid, specific signaling pathways have not been elucidated. However, a general experimental workflow for screening and characterizing this compound for potential drug development is presented below.
Caption: A general experimental workflow for the synthesis, screening, and mechanistic study of [(Methoxythioxomethyl)thio]acetic acid.
The potential mechanism of action for dithiocarbamate-related compounds often involves the modulation of key signaling pathways. For instance, some dithiocarbamates are known to influence the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect on the NF-κB pathway.
Conclusion
[(Methoxythioxomethyl)thio]acetic acid represents an intriguing, yet underexplored, chemical entity. Its structural features, particularly the dithiocarbonate group, suggest a high potential for biological activity, mirroring the properties of related dithiocarbamates and xanthates. This guide has provided a foundational understanding of its chemical nature, a plausible synthetic route, and a roadmap for future research into its potential applications in drug development. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activities, and mechanisms of action. The information presented here serves as a valuable starting point for researchers and scientists interested in harnessing the potential of this and similar sulfur-containing compounds.
References
- 1. (((Diethylamino)thioxomethyl)thio)acetic acid | 5439-93-0 | Benchchem [benchchem.com]
- 2. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 3. Xanthate - Wikipedia [en.wikipedia.org]
- 4. Acetic acid, [(methoxythioxomethyl)thio]-, methyl ester [myskinrecipes.com]
- 5. Synthesis and biological evaluation of a series of dithiocarbamates as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
